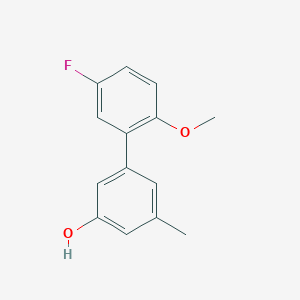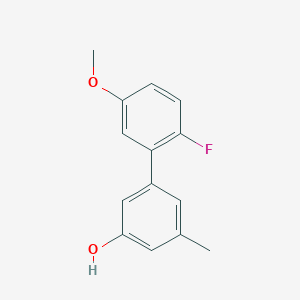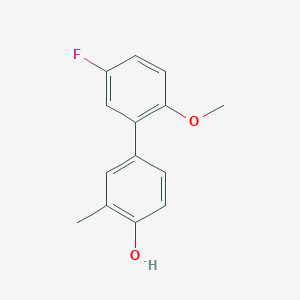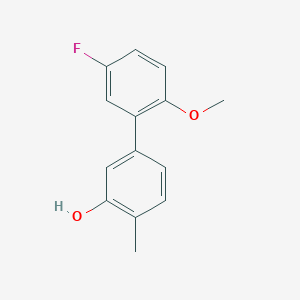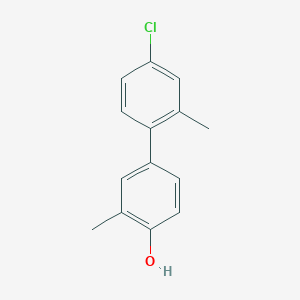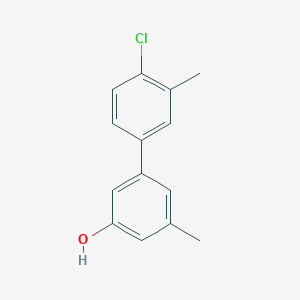
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% (4-MCP) is an organic compound with a wide range of applications in both research and industry. It is a colorless solid that is slightly soluble in water and organic solvents. 4-MCP is used as a starting material in the synthesis of a variety of organic compounds and is also used as a catalyst in several chemical processes. 4-MCP is also used as an intermediate in the production of pharmaceuticals, dyes, and other industrial chemicals. In recent years, 4-MCP has become increasingly popular in scientific research due to its ability to be used in a wide range of applications.
作用机制
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% is an organic compound that acts as a catalyst in a variety of chemical reactions. When it is used as a catalyst, it helps to speed up the reaction by providing a source of electrons that can be used to form new bonds between the reactants. This allows the reaction to take place more quickly and efficiently.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects. It has also been shown to have anti-angiogenic and anti-tumor effects, which may be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
The use of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, making it easy to obtain for use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, there are also some limitations to using 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it is not soluble in water, making it difficult to use in certain types of experiments.
未来方向
The potential applications of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% are vast and its use in scientific research is continually growing. Future research could focus on exploring the potential therapeutic applications of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%, such as in the treatment of cancer and other diseases. Additionally, further research could focus on the use of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% as a catalyst in the synthesis of new compounds. Finally, research could focus on the development of new methods for the synthesis of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% and other related compounds.
合成方法
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% is a relatively simple process. The compound can be synthesized from the reaction of 3-chloro-5-methylphenol and 2-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at temperatures between 60°C and 80°C and can be completed in a few hours. The product is then isolated by filtration and recrystallization.
科学研究应用
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% is used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% has been used in the synthesis of polymers, catalysts, and other materials for use in a range of applications.
属性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(8-13(15)6-9)11-3-4-14(16)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXRLDIJQMDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683859 |
Source


|
| Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-05-0 |
Source


|
| Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

